molecular formula C6H5N3 B1284120 2-(Pyrimidin-2-yl)acetonitrile CAS No. 59566-45-9

2-(Pyrimidin-2-yl)acetonitrile

Cat. No. B1284120
CAS RN: 59566-45-9
M. Wt: 119.12 g/mol
InChI Key: LNWCUVURNLRARG-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)acetonitrile (2-PAN) is an organic compound belonging to the pyrimidine family. It is a colorless liquid with a strong pungent odor. 2-PAN is used as a reagent in organic synthesis, as well as a starting material for the preparation of biologically active compounds. It is also used in the synthesis of pharmaceuticals, insecticides, and other chemicals.

Scientific Research Applications

Synthesis of Heterocycles

2-(Pyrimidin-2-yl)acetonitrile plays a crucial role in the synthesis of various heterocycles. For instance, it is used as a key intermediate in the synthesis of polyfunctionally substituted heterocycles such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, which incorporate the pyrazolo[3,4-d]pyrimidin-4-one moiety. This is significant in the field of organic chemistry for developing compounds with potential antioxidant properties (El‐Mekabaty, 2015).

Synthesis of Pyrimidinones

Pyrimidinones, which are important in various biochemical processes, can be synthesized using this compound. The compound serves as a precursor in the preparation of pyrimidinones by undergoing reactions with other organic compounds. This process is crucial for the generation of compounds that have shown antitumor activity, highlighting its significance in medicinal chemistry (Du et al., 2017).

Photophysical Properties

This compound is also important in studying the photophysical properties of various compounds. For example, its derivatives have been used to understand the effects of different solvents on the photokinetics of pyrimidinones. This research is pivotal in photochemistry and photobiology, providing insights into how solvent environments impact the behavior of photoactive compounds (Ryseck et al., 2013).

Chemosensors Development

In the field of analytical chemistry, this compound is used in the development of chemosensors. For instance, its derivatives have been employed in creating sensors for detecting metal ions like Hg2+ and Cu2+. These sensors have applications in environmental monitoring and diagnostics, illustrating the compound's relevance in developing analytical tools (Weng et al., 2013).

Mechanism of Action

While the specific mechanism of action for “2-(Pyrimidin-2-yl)acetonitrile” is not mentioned in the retrieved papers, pyrimidine derivatives are known to exhibit various biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .

Future Directions

The future directions for “2-(Pyrimidin-2-yl)acetonitrile” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, some derivatives of “this compound” have shown promising anti-fibrotic activities, suggesting potential for development into novel anti-fibrotic drugs .

properties

IUPAC Name

2-pyrimidin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWCUVURNLRARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570679
Record name (Pyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59566-45-9
Record name (Pyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6.8 g. of 2-(chloromethyl)pyrimidine is added dropwise to a solution of 5.2 g. of sodium cyanide in 100 ml. of dimethylsulfoxide. The mixture is heated at 50° C. for 2 hours, then diluted with 150 ml. of 5% aqueous sodium carbonate solution and extracted with ether. The extract is dried and concentrated to give 2-(2-pyrimidyl)acetonitrile.
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Synthesis routes and methods II

Procedure details

To a solution of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile (4.10 g, 21.8 mmol) and TEA (6.07 ml, 43.6 mmol) in EtOAc/MeOH (1/1, 80 mL) was added 10% Pd/C (800 mg) and the solution was vigorously stirred for 2.5 h under H2 atmosphere (1 atm). The reaction was filtered through celite and washed the celite with MeOH. The combined filtrates were concentrated under reduced pressure and purified by flash chromatography (SiO2, 40-6% EtOAc/flexanes, gradient elution) to provide 2-(pyrimidin-2-yl)acetonitrile (1.56 g, 13.1 mmol, 60%) as a pale red liquid.
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TEA
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80 mL
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800 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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